Irinotecan Lactone Impurity
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5,13-diethyl-7,9-dioxo-6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14(19),15,17-heptaen-16-yl) 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5/c1-3-21-22-16-20(40-32(39)35-14-10-19(11-15-35)34-12-6-5-7-13-34)8-9-25(22)33-29-24(21)18-36-26(29)17-23-27(4-2)41-31(38)28(23)30(36)37/h8-9,16-17,19,27H,3-7,10-15,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKLBQKGQFVIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(C(=O)N3CC4=C(C5=C(C=CC(=C5)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)CC)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729786 | |
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143490-53-3 | |
| Record name | 3,10-Diethyl-1,13-dioxo-11,13-dihydro-1H,3H-furo[3',4':6,7]indolizino[1,2-b]quinolin-8-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Impurities in Active Pharmaceutical Ingredients
Impurities in pharmaceuticals are extraneous chemical substances that are not the intended API. simsonpharma.com Their presence, even in minute quantities, can alter the drug's therapeutic effect, stability, and safety profile. adventchembio.comtandfonline.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities to ensure patient safety. tandfonline.comresearchgate.net Impurities can be broadly categorized as organic, inorganic, or residual solvents. simsonpharma.com Organic impurities often originate from the synthetic process as starting materials, by-products, intermediates, or degradation products. simsonpharma.comcymitquimica.com The control of these impurities is a critical aspect of drug development and manufacturing, necessitating sophisticated analytical techniques to detect, quantify, and characterize them. researchgate.netcymitquimica.com
Overview of Irinotecan and Its Chemical Structure Relevant to Impurity Formation
Irinotecan (B1672180) is a semi-synthetic derivative of camptothecin (B557342), a natural alkaloid. core.ac.uknih.gov It functions as a prodrug, meaning it is converted in the body to its active metabolite, SN-38. mdpi.comwikipathways.orgdrugbank.com This conversion is a critical step for its anticancer activity. researchgate.net The chemical structure of irinotecan is complex, featuring a pentacyclic ring system. nih.gov A key feature of this structure is the α-hydroxy-δ-lactone ring (the E-ring). This lactone ring is susceptible to pH-dependent hydrolysis, existing in equilibrium between the closed, active lactone form and an open, inactive carboxylate form. iiarjournals.org This equilibrium is a pivotal factor in the drug's behavior and is also central to the formation of certain impurities.
The stability of the lactone ring is significantly influenced by pH. Acidic conditions favor the closed lactone form, while neutral or alkaline conditions promote the opening of the ring to form the carboxylate. iiarjournals.orguran.ua This inherent chemical instability underscores the importance of strict pH control during synthesis, formulation, and storage to minimize the formation of degradation-related impurities.
Definition and Specificity of Irinotecan Lactone Impurity
Chemical Pathways Leading to this compound Formation
The formation of impurities from Irinotecan is primarily a result of degradation processes that affect its molecular structure. Both the active lactone form and its active metabolite, SN-38, are susceptible to a pH-dependent equilibrium that can generate the inactive carboxylate form. eur.nlnih.gov This conversion, along with degradation from oxidative and photolytic stress, represents the main chemical pathways for the formation of impurities related to the lactone moiety. nih.gov
Hydrolytic Degradation Pathways
Hydrolysis is a key factor in the degradation of Irinotecan, directly impacting the stability of the lactone ring. This process is heavily influenced by the pH of the solution. aacrjournals.org
Irinotecan's structure contains a labile α-hydroxy-δ-lactone ring that undergoes a reversible, pH-dependent hydrolysis. aacrjournals.orgnih.govcancercareontario.ca In acidic environments, the equilibrium favors the closed, active lactone form. aacrjournals.orgmdpi.com Conversely, at physiological pH (around 7.4) and in more alkaline conditions, the equilibrium shifts significantly toward the open-ring, inactive carboxylate form. aacrjournals.orgmdpi.comnih.gov This carboxylate form is considered a major impurity as it lacks the desired therapeutic activity. aacrjournals.org
The rate of hydrolysis increases dramatically as the pH rises above 6.0. google.com Research has quantified the stability of the lactone form at different pH levels, demonstrating its rapid conversion in neutral or basic media. google.com For instance, the half-life of the lactone ring is approximately 26 minutes in a phosphate (B84403) buffer at pH 7.4 and 37°C. google.com
| pH Level | Remaining Lactone Form (%) after 24 hours at 25°C |
|---|---|
| 4.0 | 98.7 |
| 6.0 | 80.0 |
| 7.4 | 20.1 |
Data derived from a study on the stability of Irinotecan's lactone ring. google.com
Under acidic conditions, the lactone ring of Irinotecan is considerably more stable compared to neutral or alkaline environments. aacrjournals.orggoogle.com However, forced degradation studies have shown that hydrolysis can still be induced under stringent acidic conditions. akjournals.com In one such study, degradation was observed when a sample was treated with 0.1 M hydrochloric acid (HCl) and heated at 80°C for four hours. Another investigation used 0.1 M HCl at 60°C for 12 hours to induce acid degradation. akjournals.com This indicates that while the lactone form is favored at low pH, it is not completely immune to hydrolysis under sustained acidic stress and elevated temperatures.
Basic conditions significantly accelerate the hydrolysis of the lactone ring, rapidly converting Irinotecan to its inactive carboxylate form. nih.govoup.com Forced degradation studies consistently show that Irinotecan degrades substantially under base hydrolysis conditions. nih.govakjournals.comoup.com For example, treating an Irinotecan sample with 0.005 Mol/L sodium hydroxide (B78521) (NaOH) at 35°C resulted in the formation of the primary degradant. More aggressive conditions, such as heating with 0.1 M NaOH at 60°C for 12 hours, also lead to significant degradation. akjournals.com
Oxidative Degradation Contributions
Irinotecan is susceptible to degradation in oxidative environments. Forced degradation studies utilizing oxidizing agents like hydrogen peroxide (H₂O₂) have confirmed this instability. akjournals.com In one study, significant degradation was achieved by treating an Irinotecan sample with 6% hydrogen peroxide at 80°C for four hours. This oxidative stress can lead to the formation of several pharmacologically inactive oxidation products. eur.nlnih.gov Key oxidative metabolites include APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-(1-piperidino)-1-amino] carbonyloxycamptothecin). eur.nlpharmgkb.orgresearchgate.net
Photolytic Degradation Processes
Exposure to light can also lead to the degradation of Irinotecan, a process known as photolysis. The compound is known to be photolabile, with its stability being particularly compromised under neutral and alkaline conditions. nih.govnih.govoup.com Photolytic degradation results in extensive modifications of the lactone ring and the formation of numerous photodegradation products. nih.gov
Research has shown that significant photolytic degradation occurs at neutral (pH 7) and basic pH levels, while the process is considerably slower in moderately acidic environments (pH 4). researchgate.net In an experiment simulating sunlight, a 90% reduction in the initial concentration of Irinotecan was observed after 7.5 days of irradiation. unimib.it These studies have identified a wide array of transformation products, with one study reporting 19 distinct products from photolysis. researchgate.net Another identified eight photodegradation products, five of which had not been previously described. unimib.iteurachem.org
Process-Related Impurity Formation during Synthesis
The manufacturing process of irinotecan is a multi-step chemical synthesis that can introduce impurities from various sources, including side reactions, incomplete reactions, and residual starting materials or reagents. These process-related impurities must be identified and controlled to meet stringent pharmaceutical quality standards. clearsynth.com
The synthesis of irinotecan typically starts from camptothecin (B557342) or its derivatives and involves several chemical transformations. google.com A common pathway involves the synthesis of the key intermediate 7-ethyl-10-hydroxycamptothecin (SN-38), which is the active metabolite of irinotecan. wikipedia.orgcaymanchem.comgoogle.com During the synthesis of intermediates like SN-38, side reactions can occur. For instance, the ethylation step can result in the formation of an unwanted byproduct, 11-ethyl-irinotecan, which is difficult to separate from the final product. google.comgoogle.com
In the final step of the synthesis, SN-38 is coupled with a piperidino-piperidine side chain. google.comgoogle.com Incomplete reaction or side reactions during this coupling stage can lead to various byproducts. For example, 7-des-ethyl-irinotecan can be formed as an intermediate and may persist as an impurity if the subsequent ethylation is not selective or complete. google.comgoogle.com Other degradation products can also arise under specific reaction conditions, such as through oxidation or photolysis.
Incomplete reactions during the complex synthesis process can lead to the presence of residual starting materials and intermediates in the final irinotecan product. Key starting materials and intermediates that may be carried over as impurities include camptothecin, 10-hydroxycamptothecin, and the principal intermediate, 7-ethyl-10-hydroxycamptothecin (SN-38). google.comgoogle.comveeprho.com The incomplete acylation of SN-38's hydroxyl group during the final coupling step can result in its presence as a significant impurity. Additionally, residual solvents used in the synthesis, such as dichloromethane, methanol, or acetonitrile (B52724), are also considered process-related impurities that must be controlled. veeprho.com
Interconversion Kinetics of Lactone and Carboxylate Forms
A defining characteristic of irinotecan and other camptothecin derivatives is the pH-dependent, reversible hydrolysis of the E-ring lactone. eur.nlportico.orgaacrjournals.orgnih.gov This equilibrium is critical as the closed lactone ring is essential for the compound's activity, while the open-ring carboxylate form is considered inactive. portico.orgfrontiersin.orgnih.gov The interconversion between these two forms is a primary degradation pathway for irinotecan. researchgate.net
The interconversion between the irinotecan lactone and its carboxylate form is a dynamic equilibrium. In vivo, the conversion of the irinotecan lactone to the carboxylate is rapid. Studies in patients have shown that the carboxylate becomes the predominant form in plasma shortly after infusion. nih.gov The apparent half-life for the in vivo conversion of irinotecan lactone to its carboxylate form has been reported to be approximately 9.5 minutes. portico.orgnih.gov
Kinetic studies have provided specific rate constants for this interconversion. One study, conducted in phosphate-buffered saline (PBS), determined the rate constant for lactone hydrolysis to be 3.10 (±0.33) x 10⁻³ min⁻¹ and the rate constant for the reverse reaction, carboxylate lactonization, to be 1.36 (±0.04) x 10⁻³ min⁻¹. nih.gov Another analysis calculated the rate of interconversion from lactone to carboxylate as 0.073 ± 0.034, which corresponds to the 9.5-minute half-life. portico.org For the active metabolite SN-38, the interconversion rate constant from the lactone to the carboxylate form was found to be 0.319 h⁻¹. eur.nl
The following table summarizes key kinetic parameters of the lactone-carboxylate interconversion.
| Compound | Parameter | Value | Conditions | Reference |
| Irinotecan | Half-life of lactone to carboxylate conversion | ~9.5 min | In vivo | portico.orgnih.gov |
| Irinotecan | Rate of interconversion (lactone to carboxylate) | 0.073 ± 0.034 | In vivo | portico.org |
| Irinotecan | Rate constant of lactone hydrolysis | 3.10 (±0.33) x 10⁻³ min⁻¹ | In vitro (PBS) | nih.gov |
| Irinotecan | Rate constant of carboxylate lactonization | 1.36 (±0.04) x 10⁻³ min⁻¹ | In vitro (PBS) | nih.gov |
| SN-38 | Interconversion rate constant (lactone to carboxylate) | 0.319 h⁻¹ | In vivo | eur.nl |
This table is interactive. Click on the headers to sort the data.
Several factors significantly influence the equilibrium and rate of the reversible hydrolysis of the irinotecan lactone ring.
pH: The most critical factor is the pH of the aqueous environment. eur.nlportico.orgoup.com Acidic conditions (pH below ~5.0) favor the stability of the active lactone form. frontiersin.orgresearchgate.net As the pH increases towards neutral and alkaline, the equilibrium shifts significantly towards the formation of the inactive open-ring carboxylate. aacrjournals.orgoup.comresearchgate.netualberta.ca This pH-dependent hydrolysis necessitates strict pH control during synthesis and formulation to maintain the drug in its active state.
The table below illustrates the impact of pH on the equilibrium between the lactone and carboxylate forms of irinotecan.
| pH Range | Lactone Content (%) | Carboxylate Content (%) | Reference |
| 3.0–4.0 | 92–95 | 5–8 | |
| 5.0–6.0 | 65–70 | 30–35 | |
| 7.0–8.0 | 20–25 | 75–80 |
This table is interactive. Click on the headers to sort the data.
Temperature: The rate of hydrolysis increases with increasing temperature, making temperature another important factor for the stability of irinotecan solutions. oup.com
Plasma Proteins: The presence of plasma proteins, specifically human serum albumin, has a stabilizing effect on the lactone form. eur.nlnih.gov The lactone forms of both irinotecan and its active metabolite SN-38 are more stable in the presence of albumin. eur.nl SN-38's lactone form binds more strongly to albumin than its carboxylate counterpart, which may contribute to its greater stability in vivo compared to irinotecan. eur.nl
Advanced Spectroscopic Techniques for Impurity Structure Elucidation
Spectroscopic methods are indispensable for the structural confirmation of pharmaceutical impurities. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to build a complete structural profile of the this compound.
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific, dedicated NMR studies on the isolated this compound are not widely published, its structural similarity to the parent drug, Irinotecan, allows for the extrapolation of key chemical shifts. The analysis of ¹H and ¹³C NMR spectra helps confirm the integrity of the core structure, including the lactone ring and the various substituents. researchgate.netrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperidine (B6355638) ring protons, and a key quartet signal for the proton adjacent to the lactone carbonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton. The presence of a signal in the downfield region is indicative of the lactone carbonyl carbon, while a cluster of signals corresponds to the aromatic carbons of the quinoline (B57606) system.
Table 1: Extrapolated NMR Spectroscopic Data for this compound This data is based on the structural similarity to Irinotecan.
| Nucleus | Signal Type | Expected Chemical Shift (δ, ppm) | Structural Assignment |
| ¹H | Quartet | 5.0–5.5 | Proton adjacent to lactone carbonyl |
| ¹H | Multiplets | 6.5–8.0 | Aromatic protons |
| ¹H | Multiplets | 1.5–3.5 | Piperidine protons |
| ¹³C | Carbonyl | 170–175 | Lactone carbonyl carbon |
| ¹³C | Aromatic | 120–150 | Aromatic carbons |
Source:
Mass spectrometry is a cornerstone technique for the identification of impurities, providing molecular weight and fragmentation data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the detection and structural confirmation of Irinotecan-related impurities. veeprho.comnih.govplos.org
For the this compound, analysis by positive ion electrospray ionization (ESI) typically reveals a protonated molecular ion [M+H]⁺ at an m/z of 557.2. Tandem MS (MS/MS) experiments, which involve the fragmentation of this parent ion, provide further structural insights. Key fragmentation patterns include the loss of a water molecule (H₂O) and decarboxylation (loss of CO₂), which are characteristic of the camptothecin core structure.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value (m/z) | Description |
| Molecular Ion | 557.2 | [M+H]⁺ |
| Fragment Ion | 539.2 | Loss of H₂O (18 Da) from the parent ion |
| Fragment Ion | 543.2 | Unknown degradant observed in photostability studies |
| Fragment Ion | 393.14 | Corresponds to the SN-38 core after cleavage of the piperidine-carboxylate bond |
Source:
UV-Vis spectroscopy is used to characterize the chromophoric system of a molecule, which is the part responsible for absorbing light. The this compound shares the same fundamental pentacyclic quinoline chromophore as Irinotecan and its active metabolite, SN-38. veeprho.com Therefore, it is expected to exhibit a nearly identical UV absorption spectrum. This characteristic is leveraged in HPLC methods where a UV detector, often set at a wavelength such as 254 nm, is used for quantification. researchgate.netinnovareacademics.in The spectrum is a result of the extensive conjugated π-electron system within the molecule's core.
Stereochemical Considerations in Impurity Formation
Irinotecan possesses a chiral center at the C-4 position of the pyrano[3',4':6,7]indolizino[1,2-b]quinoline ring system, with the active (S)-configuration. synzeal.com Impurities related to Irinotecan can include its enantiomer, referred to as Irinotecan EP Impurity L or Irinotecan USP Related Compound D, which has the (R)-configuration. synzeal.com The formation of the this compound occurs during the synthesis process, which starts from 7-ethyl-10-hydroxycamptothecin (SN-38), a precursor that also has the (S) configuration. pharmaffiliates.com While the primary formation pathway is expected to retain the (S)-stereochemistry, the potential for pH-induced epimerization or racemization under certain reaction or degradation conditions cannot be disregarded, as this is a known phenomenon in camptothecin chemistry. veeprho.com Therefore, controlling the stereochemical purity is a critical aspect of the synthesis and purification process.
Isolation and Purification Methodologies for Impurity Characterization
To perform thorough structural elucidation, the impurity must first be isolated from the reaction mixture or the final API in a highly pure form. High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are two common and effective methods for this purpose.
Preparative HPLC: This technique is a scalable method for purifying compounds. A common approach involves using a reversed-phase C18 column. For instance, a preparative HPLC method using a C18 column (250 × 21.2 mm, 5 µm) with an isocratic mobile phase of acetonitrile and 0.1% trifluoroacetic acid (65:35 v/v) has been shown to effectively resolve the lactone impurity from Irinotecan.
Solid-Phase Extraction (SPE): SPE is a sample preparation technique used for isolating and concentrating analytes from a complex matrix. Specific SPE cartridges, such as the Bond Elute Plexa, have demonstrated high efficiency in isolating the lactone impurity from synthetic mixtures. Elution with methanol followed by evaporation can yield the impurity with high purity (>99%) and recovery rates (98.5 ± 1.2%). These isolation methods are crucial for obtaining the reference standards needed for analytical method development and validation. clearsynth.comsynzeal.com
Analytical Methodologies for the Detection and Quantification of Irinotecan Lactone Impurity
Chromatographic Techniques for Impurity Profiling
Chromatographic methods are central to the analysis of irinotecan (B1672180) and its impurities, providing the necessary separation and quantification capabilities. veeprho.com High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for impurity profiling. buffalostate.edu
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a cornerstone technique for the routine analysis and quality control of irinotecan, enabling the separation and quantification of the parent drug and its related compounds. veeprho.comresearchgate.net The development of a robust HPLC method is a multi-faceted process involving the careful selection of the stationary phase, optimization of the mobile phase, and selection of an appropriate detection modality. researchgate.net
The choice of the stationary phase is critical for achieving the desired separation of irinotecan from its lactone impurity and other related substances.
C18 Columns: Reversed-phase C18 columns are widely used for the analysis of irinotecan and its impurities. researchgate.netjfda-online.com These columns, packed with silica (B1680970) particles chemically bonded with C18 alkyl chains, provide a hydrophobic stationary phase that effectively separates compounds based on their polarity. For instance, a method utilizing a C18 Waters Symmetry column (250 mm x 4.6 mm, 5 μm) has been successfully employed for the separation of irinotecan and its related compounds. researchgate.net Another study reported the use of a Hypersil ODS column for the chromatographic separation of irinotecan and its metabolites. innovareacademics.incore.ac.uk The versatility and robustness of C18 columns make them a primary choice for routine quality control. jfda-online.com Preparative HPLC using a C18 column (250 × 21.2 mm, 5 µm) has also been utilized for the purification of the lactone impurity.
Chiral Phases: Since irinotecan possesses a chiral center, the separation of its enantiomers is crucial, as the different enantiomers may exhibit different pharmacological activities. The inactive enantiomer is considered an impurity. jddtonline.inforesearchgate.net Chiral stationary phases (CSPs) are specifically designed for the separation of enantiomers. A Chiralpak IC-3 column (150 x 4.6 mm, 3 µm) has been successfully used to separate the enantiomers of irinotecan. jddtonline.infojddtonline.info This highlights the importance of employing chiral chromatography to ensure the stereospecific purity of the drug substance. jddtonline.info
The composition of the mobile phase plays a pivotal role in controlling the retention and resolution of analytes.
pH: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like irinotecan. The lactone form of irinotecan is favored at acidic pH (below 5), while the carboxylate form predominates at pH above 8. innovareacademics.in Therefore, maintaining an acidic pH in the mobile phase is essential for the accurate quantification of the lactone impurity. A mobile phase with a pH of 3.5, using a potassium dihydrogen phosphate (B84403) buffer, has been reported for the analysis of irinotecan and its impurities. researchgate.net Another method employed a triethylammonium (B8662869) acetate (B1210297) buffer at pH 3. researchgate.net The pH must be carefully controlled to prevent the on-column conversion between the lactone and carboxylate forms. core.ac.uk
Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers used in reversed-phase HPLC to modulate the elution strength of the mobile phase. researchgate.netinnovareacademics.in The ratio of the aqueous buffer to the organic modifier is optimized to achieve the desired separation within a reasonable analysis time. For example, a mobile phase consisting of a phosphate buffer, acetonitrile, and methanol in a ratio of 60:20:20 (v/v/v) has been used. researchgate.net Another method utilized a mixture of acetonitrile and a 0.02 M potassium dihydrogen ortho-phosphate (B1173645) buffer. nih.gov
The table below summarizes typical mobile phase compositions used in HPLC methods for irinotecan analysis.
| Buffer | Organic Modifier(s) | pH | Reference |
| 0.01M Potassium dihydrogen phosphate | Acetonitrile, Methanol | Not Specified | innovareacademics.in |
| 3% v/v Triethylammonium acetate | Acetonitrile | 3 | researchgate.net |
| Potassium dihydrogen phosphate | Acetonitrile, Methanol | 3.5 | researchgate.net |
| 0.1 M Ammonium acetate with 0.01 M Tetrabutylammonium sulphate | Methanol | 5.5 | core.ac.uk |
| 0.045 µM Sodium dihydrogen phosphate dihydrate with 0.0054 µM Heptane sulphonic acid sodium salt | Acetonitrile | 3 | nih.gov |
The choice of detector depends on the physicochemical properties of the analytes and the required sensitivity of the method.
UV/PDA Detection: Ultraviolet (UV) detection is a common and robust method for the quantification of irinotecan and its impurities. researchgate.netjfda-online.com The analysis is typically performed at a specific wavelength where the analytes exhibit significant absorbance. Wavelengths such as 220 nm, 225 nm, and 265 nm have been reported for the analysis of irinotecan. researchgate.netinnovareacademics.injfda-online.com A Photo Diode Array (PDA) detector offers the advantage of acquiring spectra across a range of wavelengths, which can be useful for peak purity assessment and impurity identification. researchgate.net
Fluorescence Detection: Fluorescence detection offers higher sensitivity and selectivity compared to UV detection for compounds that fluoresce. innovareacademics.in Irinotecan and its active metabolite, SN-38, are fluorescent molecules. innovareacademics.in A method using fluorescence detection with an excitation wavelength of 370 nm and an emission wavelength of 470 nm has been developed for the determination of irinotecan and its metabolites. researchgate.net This high sensitivity is particularly advantageous for the analysis of low-level impurities or for pharmacokinetic studies. innovareacademics.inresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than conventional HPLC. nih.gov This results in significantly improved resolution, faster analysis times, and increased sensitivity. nih.gov
A validated UPLC method for the determination of irinotecan and its impurities employed a Waters Acquity BEH C8 column (100 × 2.1 mm, 1.7 µm). nih.gov The mobile phase consisted of a gradient mixture of a phosphate buffer and a mixture of acetonitrile and methanol. nih.gov This method achieved a run time of just 8 minutes for the separation of irinotecan and seven of its impurities. nih.gov Another UPLC method using a Waters ACQUITY UPLC™ BEH C18 column (2.1 × 50 mm, 1.7 µm) separated the lactone impurity from irinotecan and SN-38 within 4.5 minutes. The use of UPLC can significantly enhance the throughput of quality control laboratories. nih.gov
The following table presents an example of a UPLC method for irinotecan analysis.
| Column | Mobile Phase A | Mobile Phase B | Flow Rate | Detection | Reference |
| Waters Acquity BEH C8 (100 × 2.1 mm, 1.7 µm) | 0.02M KH2PO4 buffer, pH 3.4 | Acetonitrile:Methanol (62:38 v/v) | 0.3 mL/min | UV at 220 nm | nih.gov |
| Waters ACQUITY UPLC™ BEH C18 (2.1 × 50 mm, 1.7 µm) | 0.1% formic acid in water (v/v) | 100% acetonitrile | 0.4 mL/min | MS/MS | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for the identification and quantification of impurities. veeprho.com
LC-MS/MS is particularly valuable for the structural elucidation of unknown impurities and for providing highly sensitive and specific quantification. For the Irinotecan Lactone Impurity, LC-MS/MS analysis identifies the molecular ion [M+H]⁺ at an m/z of 557.29. Key fragmentation patterns, such as the loss of water (H₂O) to form an ion at m/z 539.29 and the cleavage of the piperidine-carboxylate bond to produce an ion at m/z 393.14 (the SN-38 core), provide structural confirmation.
A validated UPLC-MS/MS method has demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL for the lactone impurity, with a linear range of 0.5–100 ng/mL. The high sensitivity and specificity of LC-MS make it the gold standard for impurity analysis, especially for trace-level impurities. plos.org
The table below shows typical mass spectrometric transitions used for the quantification of irinotecan and its metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Irinotecan (CPT-11) | 587.4 | 124.2 | plos.org |
| SN-38 | 393.3 | 349.3 | plos.org |
| SN-38G | 569.3 | 393.2 | plos.org |
| This compound | 557.29 | 393.14 |
Method Validation Parameters for Impurity Analysis
Method validation is a cornerstone of quality control in the pharmaceutical industry, demonstrating that an analytical procedure is suitable for its intended purpose. For the this compound, this involves a series of tests to confirm the method's performance characteristics.
Specificity and Peak Purity Assessment (Stability-Indicating Power)
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. europa.eu A stability-indicating method is a type of specific method that can distinguish the active pharmaceutical ingredient (API) from its degradation products.
For the this compound, this is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). innovareacademics.in Forced degradation studies are conducted by subjecting irinotecan to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. europa.eu The analytical method must then be able to separate the peak corresponding to the this compound from the peaks of the parent drug, other known impurities (like SN-38), and any newly formed degradation products. researchgate.net
Peak purity analysis, often performed with a photodiode array (PDA) detector, is crucial to ensure that the chromatographic peak of the impurity is not co-eluting with other substances. This confirms the homogeneity of the peak and the specificity of the method.
Linearity and Range Determination
Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.
For the this compound, calibration curves are typically generated by plotting the peak area response against a series of known concentrations of the impurity standard. plos.org The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1.0. innovareacademics.in For instance, a validated UPLC-MS/MS method for the lactone impurity showed linearity with a correlation coefficient (r²) greater than 0.998 over a concentration range of 0.5–100 ng/mL. Another HPLC method demonstrated linearity for irinotecan in the concentration range of 30-150 µg/ml with a regression equation of Y= 5233.x + 13299 and an R² of 0.999. researchgate.net
Table 1: Linearity and Range Data for this compound Analysis
| Analytical Technique | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| UPLC-MS/MS | 0.5–100 ng/mL | > 0.998 | |
| HPLC | 30-150 µg/ml | 0.999 | researchgate.net |
| HPLC-MS/MS | 10–10000 ng/mL (for Irinotecan) | ≥0.9962 | plos.org |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com
These parameters are particularly important for impurity analysis, as impurities are often present at very low levels. The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. americanpharmaceuticalreview.com For the this compound, sensitive methods like UPLC-MS/MS have achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL. An HPLC method reported an LOD of 10 ng/ml and an LOQ of 35 ng/ml for irinotecan. innovareacademics.in Another study established the LOD and LOQ for irinotecan HCl to be 0.014 µg/ml and 0.045 µg/ml, respectively. researchgate.net
Table 2: LOD and LOQ Values for Irinotecan and its Impurities
| Analyte | Analytical Technique | LOD | LOQ | Reference |
|---|---|---|---|---|
| This compound | UPLC-MS/MS | - | 0.5 ng/mL | |
| Irinotecan | HPLC | 10 ng/mL | 35 ng/mL | innovareacademics.in |
| Irinotecan HCl | RP-HPLC | 0.014 µg/ml | 0.045 µg/ml | researchgate.net |
| SN-38 | UPLC-MS/MS | 0.1 ng/ml | 0.3 ng/ml | innovareacademics.in |
Accuracy and Precision (Repeatability and Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. europa.eu For the this compound, accuracy was demonstrated with recovery rates between 96.2% and 98.9% for quality control samples.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) assesses precision over a short time interval with the same analyst and equipment. Intermediate precision (inter-day precision) evaluates the method's performance on different days, with different analysts, or with different equipment. americanpharmaceuticalreview.com For the this compound, an intra-day precision of ≤2.8% has been reported. In another study, the intra- and inter-day precision for irinotecan and its metabolites were always below 12.3%. plos.org
Table 3: Accuracy and Precision Data for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Accuracy (Recovery) | 96.2–98.9% | |
| Precision (RSD) | 2.4–2.8% | |
| Intra-day Precision (%RSD) | 0.45% | researchgate.net |
| Inter-day Precision (%RSD) | 0.34% | researchgate.net |
Robustness Evaluation
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. chromatographyonline.com This provides an indication of its reliability during normal usage. researchgate.net Robustness testing is typically performed during method development. americanpharmaceuticalreview.com
For chromatographic methods used to analyze the this compound, these variations might include:
Changes in the mobile phase composition (e.g., pH, solvent ratio). researchgate.net
Variations in the flow rate. researchgate.net
Different column temperatures. core.ac.uk
Using different batches of columns. researchgate.net
The stability of solutions, such as standards and samples, is also a critical aspect of robustness. americanpharmaceuticalreview.com For instance, the lactone forms of irinotecan and its metabolite SN-38 have been shown to be unstable at room temperature, necessitating the rapid freezing of clinical samples. core.ac.uk However, they are stable for at least two months when stored at -80°C. core.ac.uk
Reference Standards and Calibration Strategies
The use of well-characterized reference standards is fundamental for the accurate quantification of the this compound. clearsynth.com Certified reference materials provide a benchmark against which analytical measurements can be made, ensuring the reliability and traceability of the results. lgcstandards.comsynzeal.com
Reference standards for this compound are available from various suppliers and are used for:
Method Development and Validation: To establish and verify the performance of analytical methods. clearsynth.comsynzeal.com
Quality Control (QC): For routine testing of commercial batches of irinotecan to ensure the impurity level is within acceptable limits. clearsynth.comsynzeal.com
Calibration: To create calibration curves for the quantification of the impurity in samples.
Calibration strategies typically involve preparing a series of standard solutions of the this compound at different concentrations. These are then analyzed using the validated method to generate a calibration curve. The response of the unknown sample is then compared to this curve to determine the concentration of the impurity. An internal standard, such as camptothecin (B557342), may be used to improve the precision of the method by correcting for variations in sample preparation and instrument response. innovareacademics.incore.ac.uk
Stability Considerations and Control Strategies for Irinotecan Lactone Impurity
Comprehensive Forced Degradation Studies (Stress Testing)
Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways that could affect a drug substance. Studies subject Irinotecan (B1672180) to harsh conditions, including acid, base, oxidation, light, and heat, to accelerate its degradation and elucidate the stability profile concerning the lactone ring. nih.gov Irinotecan has been found to degrade significantly under basic, oxidative, and photolytic stress conditions. nih.govoup.com
Acidic Stress Degradation
Under acidic conditions, the equilibrium between the lactone and carboxylate forms of Irinotecan favors the closed-ring, active lactone structure. gabi-journal.net Consequently, the drug is relatively stable at low pH. researchgate.net Studies show that at pH values below 4.0, the lactone form is predominant. gabi-journal.net However, exposure to more extreme acidic conditions combined with heat can induce some degradation. For instance, treatment with 0.1 M hydrochloric acid (HCl) at 80°C for four hours resulted in approximately 1.22% total impurities, with a primary degradation product accounting for 0.98% of the mixture. oup.com
Table 1: Summary of Acidic Stress Degradation Studies on Irinotecan
| Stress Condition | Reagents/Parameters | Duration | Temperature | Key Findings | Reference |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | 80°C | Drug found to be slightly unstable; total impurities of ~1.22% observed. | oup.com |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | Room Temp. | Conditions used for forced degradation study. | rjptonline.org |
Basic Stress Degradation
Irinotecan's lactone ring is highly susceptible to hydrolysis under basic (alkaline) conditions. nih.gov This rapid, base-catalyzed ring-opening is a primary pathway for the formation of the inactive carboxylate impurity. nih.gov The drug is notably unstable in even mildly alkaline environments. In one study, exposure to 0.005 M sodium hydroxide (B78521) (NaOH) at 35°C for just five minutes led to the formation of approximately 1.95% total impurities, with the main degradant—the open-ring carboxylate form—accounting for 1.72%. The mass spectrum of this impurity showed an [M+H]⁺ ion at m/z 605.5, consistent with the addition of a water molecule to the parent drug.
Table 2: Summary of Basic Stress Degradation Studies on Irinotecan
| Stress Condition | Reagents/Parameters | Duration | Temperature | Key Findings | Reference |
| Base Hydrolysis | 0.005 M NaOH | 5 minutes | 35°C | Drug is unstable; predominant degradant (carboxylate form) formed at 1.72%. | |
| Base Hydrolysis | 0.01 N NaOH | 2 hours | Room Temp. | Conditions used for forced degradation study. | rjptonline.org |
Oxidative Stress Degradation
Exposure to oxidative conditions is another significant cause of Irinotecan degradation. Studies using hydrogen peroxide have demonstrated the drug's lability. When subjected to 6% hydrogen peroxide (H₂O₂) at 80°C for four hours, Irinotecan showed considerable degradation, with total impurities reaching approximately 2.22%. oup.com The primary impurity in this study was identified as Impurity C (0.73%), alongside a maximum unknown degradant of 0.73%. oup.com
Table 3: Summary of Oxidative Stress Degradation Studies on Irinotecan
| Stress Condition | Reagents/Parameters | Duration | Temperature | Key Findings | Reference |
| Oxidation | 6% H₂O₂ | 4 hours | 80°C | Drug is labile; total impurities of ~2.22% observed. | oup.com |
Photolytic Stress Degradation
Irinotecan is highly susceptible to degradation upon exposure to light. oup.com Photodegradation can lead to extensive modifications of the lactone ring, generating multiple degradation products. nih.gov In a comprehensive study, exposing an Irinotecan sample to 1.2 million lux hours of visible light and 200 watt/m²/h of near UV radiation resulted in significant degradation, with total impurities reaching approximately 5.78%. oup.com This indicates that protection from light is a critical factor in maintaining the stability of Irinotecan solutions. gabi-journal.netnih.gov The carboxylate form of Irinotecan is considered more photolabile than the lactone form. researchgate.net
Table 4: Summary of Photolytic Stress Degradation Studies on Irinotecan
| Stress Condition | Reagents/Parameters | Duration | Temperature | Key Findings | Reference |
| Photolysis | 1.2 million lux hours (Visible) & 200 W/m²/h (UV) | Not Specified | 25°C | Drug is very sensitive to light; total impurities of ~5.78% observed. | oup.com |
| Photolysis | Laboratory Light | Up to 171 hours | Ambient | Drug is photolabile, leading to extensive modifications of the lactone ring. | nih.gov |
Thermal Stress Degradation
Compared to hydrolytic and oxidative conditions, Irinotecan demonstrates greater stability under thermal stress alone. While specific quantitative data on the formation of the lactone impurity under purely thermal stress is less detailed in available literature, studies generally indicate that it is not a primary degradation pathway when compared to the effects of pH, oxidation, and light. Forced degradation protocols often utilize elevated temperatures as a catalyst for hydrolytic or oxidative studies rather than as a standalone stressor.
Long-Term and Accelerated Stability Studies of Irinotecan Related to Impurity Formation
Long-term and accelerated stability studies are performed under controlled conditions to predict the shelf-life of a drug product and monitor the formation of impurities over time. For Irinotecan, these studies confirm that controlling storage conditions is paramount to limiting the formation of the carboxylate impurity and other degradants.
Irinotecan concentrate (20 mg/mL) in punctured vials has been shown to be physicochemically stable for 56 days when refrigerated and protected from light, and for 14 days at room temperature under ambient light. gabi-journal.net When the concentrate is stored in polypropylene syringes at room temperature, it remains stable for up to 96 days. gabi-journal.net Diluted solutions of Irinotecan (in 0.9% sodium chloride or 5% glucose) stored in polyolefin bags at room temperature and protected from light remain stable for up to 84 days. gabi-journal.net Throughout these studies, the formation of impurities was minimal, with total impurities remaining below 0.2%, demonstrating excellent stability when the product is stored as recommended. gabi-journal.net The inclusion of acids like lactic acid in formulations helps to maintain an acidic pH, which favors the stable, ring-closed lactone form. gabi-journal.net
Table 5: Summary of Long-Term Stability Studies of Irinotecan
| Product Form | Concentration | Storage Conditions | Duration | Stability Outcome (Impurity Formation) | Reference |
| Concentrate in Punctured Vials | 20 mg/mL | 2-8°C, Light Protected | 56 Days | Physicochemically stable. | gabi-journal.net |
| Concentrate in Punctured Vials | 20 mg/mL | Room Temp., Ambient Light | 14 Days | Physicochemically stable. | gabi-journal.net |
| Concentrate in Syringes | 20 mg/mL | Room Temp. | 96 Days | Physicochemically stable; total impurities <0.2%. | gabi-journal.net |
| Diluted Solution in Bags | 0.12 - 2.5 mg/mL | Room Temp., Light Protected | 84 Days | Physicochemically stable. | gabi-journal.net |
Impact of Environmental Factors on Impurity Levels
The formation of the irinotecan lactone impurity, the carboxylate form, is a reversible process highly dependent on environmental conditions. Understanding the influence of pH, light, and temperature is crucial for maintaining the stability of the active lactone species.
The equilibrium between the irinotecan lactone and its hydrolyzed carboxylate form is predominantly governed by the pH of the solution. The hydrolysis of the lactone ring is a reversible, pH-dependent process.
Acidic Conditions: In acidic environments, typically at a pH below 4.0, the equilibrium strongly favors the closed-ring, active lactone form of irinotecan. This is the desired state for the drug substance and formulated product to ensure therapeutic activity. The stability of irinotecan is maximal at a pH of 6 or lower.
Neutral and Alkaline Conditions: As the pH increases towards neutral (pH 7.0) and into the alkaline range, the rate of hydrolysis of the lactone ring significantly increases. At physiological pH (around 7.4), the equilibrium shifts towards the formation of the inactive, open-ring carboxylate form. This conversion is rapid, with the carboxylate becoming the predominant form in plasma shortly after administration. The rate of hydrolysis of irinotecan and its metabolites is greatly increased between pH 7.0 and pH 8.0.
The following table summarizes the pH-dependent equilibrium of irinotecan, highlighting the prevalence of the lactone form at acidic pH and its conversion to the carboxylate form at higher pH values.
| pH | Predominant Form | Implication for Stability |
| < 4.0 | Lactone | High stability, desired for formulation and storage |
| 6.0 | Lactone | Maximum stability observed |
| > 6.5 | Carboxylate | Increased hydrolysis and impurity formation |
| 7.4 | Carboxylate | Rapid conversion to the inactive form in physiological conditions |
This table is generated based on data from multiple sources to illustrate the general trend.
Irinotecan is known to be photolabile, and exposure to light can lead to the degradation of the molecule and the formation of various photodegradation products. This degradation is not limited to the conversion to the carboxylate form but involves more extensive modifications of the lactone ring.
Research has shown that irinotecan is susceptible to degradation under both UV and visible light. The photodegradation is accelerated in neutral and alkaline solutions compared to acidic solutions. In a study, irinotecan in a 0.9% saline solution (pH 8.5) exposed to laboratory light for up to 5 days resulted in five significant photodegradation products. Another study investigating the photodegradation of irinotecan in aqueous solutions under simulated sunlight showed a 90% decrease in the drug's intensity after 7.5 days of irradiation.
The following table presents data on the photodegradation of irinotecan under different light conditions.
| Light Source | pH | Exposure Time | Degradation/Impurity Formation |
| Laboratory Light | 8.5 | 5 days | Formation of five significant photodegradation products. |
| UV and Visible Light | - | - | Formation of unknown degradants and impurities C and B, with total impurities of ~5.78%. |
| Simulated Sunlight | - | 7.5 days | 90% reduction of the initial peak intensity of irinotecan. |
| Daylight Lamp | 7.0 | 6 hours | 32% loss of irinotecan (0.34 mg/mL). |
| White Fluorescent Light | 7.0 | 6 hours | 19% loss of irinotecan (0.34 mg/mL). |
This table compiles findings from various studies to show the impact of light on irinotecan stability.
Protection from light is therefore a critical consideration during the manufacturing, storage, and administration of irinotecan to prevent the formation of photodegradation impurities.
Temperature plays a significant role in the kinetics of irinotecan degradation. An increase in temperature generally accelerates the rate of chemical reactions, including the hydrolysis of the lactone ring.
Studies have shown that the hydrolysis of irinotecan follows pseudo-first-order kinetics that are temperature-dependent. The rate and extent of hydrolysis increase with rising temperatures. For instance, in one study, irinotecan solutions were stored at 25, 37, and 50 degrees Celsius, and the degradation was monitored, confirming the acceleration of hydrolysis at higher temperatures. Conversely, upon subjecting an irinotecan sample to dry heat at 105°C for 16 hours, no significant degradation was observed, suggesting that the degradation is more pronounced in solution.
The following table provides an overview of the effect of temperature on the stability of irinotecan lactone.
| Temperature (°C) | Condition | Observation |
| 25 | Aqueous solution at varying pH | Baseline for comparison of degradation rates. |
| 37 | Aqueous solution at varying pH | Increased rate and extent of hydrolysis compared to 25°C. |
| 50 | Aqueous solution at varying pH | Further acceleration of lactone hydrolysis. |
| 105 | Dry heat, 16 hours | No significant degradation observed. |
This table is based on findings from studies investigating temperature effects on irinotecan stability.
These findings underscore the importance of controlled temperature conditions during the entire lifecycle of the drug product to minimize the formation of the carboxylate impurity.
Q & A
Q. What analytical methodologies are recommended for quantifying Irinotecan Lactone Impurity in pharmacokinetic studies?
The United States Pharmacopeia (USP) recommends reversed-phase HPLC with UV detection (220 nm) using a C18 column (e.g., 4.6 mm × 25 cm, 5 µm packing) and a mobile phase optimized for resolving Irinotecan and its impurities. System suitability requires a resolution ≥3.0 between Irinotecan and its related compounds (e.g., Irinotecan related compound A) . Relative response factors (RRF) for impurities must be validated, and the calculation formula is:
where = peak area of impurity, = peak area of Irinotecan standard, = RRF, and = concentration ratio .
Q. How does pH influence the equilibrium between Irinotecan lactone and carboxylate forms?
The lactone form is favored under acidic conditions (pH < 5), while alkaline pH shifts the equilibrium toward the inactive carboxylate form. Stability studies using pH gradients (e.g., ammonium sulfate or citrate buffers) show that lactone ring hydrolysis accelerates at pH > 7, leading to increased impurity formation. Researchers must maintain pH control during formulation and storage to minimize lactone degradation .
Q. What are the primary impurities associated with Irinotecan Lactone degradation?
Key impurities include 7-Desethyl irinotecan (RRF = 0.82), Irinotecan related compound B (RRF = 1.50), and 7,11-Diethyl-10-hydroxycamptothecin (RRF = 2.05). These arise from dealkylation, hydroxylation, or lactone ring opening. USP guidelines specify that total impurities must not exceed 0.5% .
Advanced Research Questions
Q. How can second-order calibration methods improve real-time analysis of Irinotecan Lactone hydrolysis in biological matrices?
Three-way excitation-emission-kinetic fluorescence data, analyzed via parallel factor analysis (PARAFAC) or multivariate curve resolution (MCR), enable simultaneous quantification of lactone and carboxylate forms in human plasma. This method resolves spectral overlaps and kinetic interferences, achieving recovery rates >85% and precision <10% for SN-38 lactone/carboxylate ratios .
Q. What experimental strategies address conflicting pharmacokinetic data on Irinotecan Lactone stability in pediatric populations?
Population pharmacokinetic modeling (e.g., NONMEM software) accounts for variability in SN-38 lactone AUC, which ranges from 7.8–421 ng·h/mL due to UGT1A1 polymorphisms. Compartmental models with metabolite linkage (e.g., central-peripheral distribution for Irinotecan, single compartments for SN-38/SN-38G) improve parameter estimation. Validation requires plasma extraction with ice-cold methanol to inhibit esterase-mediated degradation .
Q. How can researchers differentiate between process-related and degradation-related impurities in Irinotecan formulations?
Accelerated stability studies (40°C/75% RH for 6 months) combined with forced degradation (acid/base/oxidative stress) identify degradation pathways. For example, lactone ring opening under basic conditions generates carboxylate impurities, while oxidation produces 7-Ethylcamptothecin. Process-related impurities (e.g., 7-Desethyl irinotecan) are quantified using spiked samples with reference standards .
Q. What role do multidrug resistance proteins (e.g., P-gp, MRP4) play in Irinotecan Lactone pharmacokinetics?
In murine models, P-gp knockout increases SN-38 lactone AUC by 2.3-fold, while MRP4 deficiency reduces biliary excretion. Researchers should use genetic knockout models and LC-MS/MS with validated LLOQs (3 ng/mL for SN-38 lactone) to assess transporter impacts. Plasma extraction with borax/citric acid stabilizes lactone-carboxylate equilibrium during analysis .
Methodological Guidelines
- For impurity profiling : Use USP-defined HPLC conditions with system suitability checks. Include relative retention times (RRT) and RRFs from Table 3 of USP guidelines .
- For kinetic studies : Employ second-order fluorescence calibration to monitor lactone hydrolysis in real time, ensuring pH-controlled sample preparation .
- For PK/PD modeling : Apply nonlinear mixed-effects models (NONMEM) to account for metabolic variability, with bootstrap validation to confirm parameter robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
